molecular formula C16H22N2O B11855033 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11855033
M. Wt: 258.36 g/mol
InChI Key: IVNRMDUTVGDWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound with the molecular formula C₁₆H₂₂N₂O. This compound is part of the benzo[b][1,4]oxazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows for the formation of a series of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b][1,4]oxazepine: A related compound with similar structural features.

    Spiro[piperidine] derivatives: Compounds with a spirocyclic structure similar to 5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine].

Uniqueness

5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

5-cyclopropylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C16H22N2O/c1-2-4-15-14(3-1)18(13-5-6-13)12-9-16(19-15)7-10-17-11-8-16/h1-4,13,17H,5-12H2

InChI Key

IVNRMDUTVGDWMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CCNCC3)OC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.